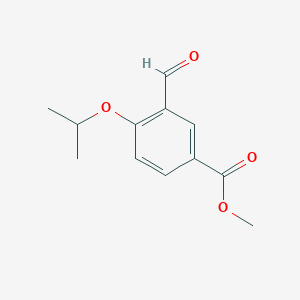

Methyl 3-formyl-4-isopropoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-formyl-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNPPKVOVCHTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Formyl 4 Isopropoxybenzoate and Its Precursors

Synthesis of Methyl 3-formyl-4-hydroxybenzoate as a Fundamental Intermediate

The creation of Methyl 3-formyl-4-hydroxybenzoate is a critical first step, involving the introduction of a formyl group onto the aromatic ring of Methyl 4-hydroxybenzoate (B8730719).

Formylation Reactions of Methyl 4-hydroxybenzoate

One of the most effective methods reported for the ortho-formylation of phenols is the use of magnesium dichloride and triethylamine (B128534) in the presence of paraformaldehyde. mdma.chorgsyn.orgorgsyn.org This method is noted for its high regioselectivity for the ortho position and can produce excellent yields. mdma.ch For instance, the reaction of methyl 4-hydroxybenzoate using this protocol has been reported to furnish the corresponding aldehyde, Methyl 3-formyl-4-hydroxybenzoate, in excellent yield. mdma.ch The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) or acetonitrile (B52724) under reflux conditions. orgsyn.org

Other established formylation methods include:

The Duff Reaction: This reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid, followed by acidic hydrolysis. wikipedia.orguni.edu It is particularly effective for electron-rich aromatic compounds like phenols and generally directs formylation to the ortho position. wikipedia.org

The Reimer-Tiemann Reaction: This method involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide (B78521). wikipedia.orgallen.inbyjus.com The reactive species is dichlorocarbene, which preferentially attacks the phenoxide ring at the ortho position. wikipedia.orgbyjus.com This reaction is a classic method for synthesizing ortho-hydroxybenzaldehydes. allen.in

The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ajrconline.org It is a versatile method for formylating a wide range of aromatic and heteroaromatic compounds.

The choice of formylation method can be influenced by factors such as substrate compatibility, desired scale, and reagent availability. For the synthesis of Methyl 3-formyl-4-hydroxybenzoate, the magnesium dichloride/triethylamine/paraformaldehyde system appears to be a highly efficient and selective option. mdma.chorgsyn.org

| Formylation Method | Key Reagents | Typical Conditions | Selectivity |

|---|---|---|---|

| Magnesium Dichloride Mediated | MgCl₂, Triethylamine, Paraformaldehyde | Reflux in THF or Acetonitrile | Exclusively ortho-formylation |

| Duff Reaction | Hexamine, Glycerol, Boric Acid | Heating, followed by acid hydrolysis | Preferentially ortho-formylation |

| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Biphasic system, heating | Preferentially ortho-formylation |

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or SOCl₂) | Varies with substrate | Dependent on substrate |

Process Optimization for Enhanced Precursor Yield and Purity

In formylation reactions, the nature of the substituents on the phenolic ring plays a significant role. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups tend to slow it down. orgsyn.org In the case of Methyl 4-hydroxybenzoate, the hydroxyl group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The strong activating effect of the hydroxyl group directs the formylation to the position ortho to it.

For the magnesium dichloride-mediated formylation, optimization can involve adjusting the molar ratios of the reagents. An excess of paraformaldehyde is often used to ensure the reaction proceeds at a reasonable rate. mdma.ch The choice of solvent can also be critical, with aprotic solvents like tetrahydrofuran and acetonitrile being commonly employed. orgsyn.org Reaction time and temperature are also key parameters to control; prolonged reaction times can sometimes lead to the formation of by-products. orgsyn.org

Purification of the resulting Methyl 3-formyl-4-hydroxybenzoate is typically achieved through standard techniques such as recrystallization or column chromatography to remove any unreacted starting material and by-products.

Isopropoxylation Strategies for the Formation of Methyl 3-formyl-4-isopropoxybenzoate

The second key transformation is the etherification of the 4-hydroxyl group of Methyl 3-formyl-4-hydroxybenzoate to introduce the isopropoxy group.

Alkylation Protocols for 4-Hydroxyl Group Functionalization

The Williamson ether synthesis is the most common and direct method for the alkylation of phenols and is well-suited for this step. francis-press.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an Sₙ2 reaction.

Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The choice of base and solvent is important for the reaction's success. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used to dissolve the reactants and facilitate the reaction.

To enhance the reaction rate and efficiency, especially when dealing with less reactive systems, phase transfer catalysis can be employed. utahtech.edusemanticscholar.orgillinois.edu A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent is present. utahtech.edu

An alternative approach for ether synthesis is the Mitsunobu reaction. byjus.commissouri.eduwikipedia.org This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.comwikipedia.org In this case, isopropanol (B130326) would be the source of the isopropoxy group. However, the Mitsunobu reaction can be sensitive to other functional groups present in the molecule, and the presence of the aldehyde group in Methyl 3-formyl-4-hydroxybenzoate might lead to side reactions. nih.gov

| Alkylation Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | Isopropyl Halide, Base (e.g., K₂CO₃, NaH) | Aprotic polar solvent (e.g., DMF, Acetonitrile) | Widely applicable, straightforward |

| Phase Transfer Catalysis | Isopropyl Halide, Base, Phase Transfer Catalyst | Biphasic system | Enhanced reaction rates |

| Mitsunobu Reaction | Isopropanol, PPh₃, DEAD or DIAD | Anhydrous conditions | Mild conditions, inversion of stereochemistry (if applicable) |

Regioselectivity and Reaction Control in Ether Formation

In the case of Methyl 3-formyl-4-hydroxybenzoate, there is only one hydroxyl group, so regioselectivity between multiple hydroxyl groups is not a concern. However, controlling the reaction to prevent O-alkylation versus potential C-alkylation is important, although O-alkylation is strongly favored for phenoxides under Williamson conditions.

The reaction conditions, such as the choice of base and solvent, can be adjusted to ensure complete conversion and minimize side reactions. For instance, using a strong, non-nucleophilic base like sodium hydride can effectively deprotonate the phenol without competing in the alkylation step. The temperature of the reaction is another critical parameter to control to prevent decomposition and the formation of by-products.

Advanced Synthetic Approaches to this compound

A hypothetical tandem formylation-etherification process could involve the initial ortho-formylation of Methyl 4-hydroxybenzoate, followed by the in-situ addition of an isopropylating agent and a base to effect the etherification. This would reduce the number of work-up and purification steps, saving time and resources. However, the compatibility of the reagents and conditions for both reactions would need to be carefully considered. For instance, the reagents for formylation should not interfere with the subsequent alkylation step.

Application of Continuous Flow Chemistry in Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The formylation of phenolic compounds, a key step in the synthesis of precursors to this compound, can be effectively carried out using flow chemistry, particularly through reactions like the Vilsmeier-Haack formylation. This reaction introduces a formyl group onto an electron-rich aromatic ring. ijpcbs.com

In a continuous flow setup for a Vilsmeier-Haack reaction, the reagents are pumped through a series of reactors where mixing and reaction occur under precisely controlled conditions. For the synthesis of a precursor like methyl 3-formyl-4-hydroxybenzoate, a solution of the starting material, methyl 4-hydroxybenzoate, and a formylating agent, such as a pre-formed Vilsmeier reagent, would be introduced into the flow system. The Vilsmeier reagent is typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride. organic-chemistry.org

The reaction mixture then passes through a heated reaction coil where the formylation takes place. The residence time, temperature, and stoichiometry of the reactants can be finely tuned to optimize the yield and selectivity of the desired product. The continuous nature of the process allows for the safe handling of reactive intermediates and can lead to higher product purity, minimizing the need for extensive downstream purification. researchgate.net

Below is an interactive data table illustrating typical parameters for a continuous flow Vilsmeier-Haack formylation, based on analogous reactions of phenolic compounds.

Interactive Data Table: Illustrative Parameters for Continuous Flow Vilsmeier-Haack Formylation

| Parameter | Value | Description |

| Substrate | Methyl 4-hydroxybenzoate | The starting material for the formylation reaction. |

| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | The electrophile that introduces the formyl group. |

| Solvent | Dichloromethane or Acetonitrile | A suitable solvent to dissolve the reactants. |

| Flow Rate | 1.0 - 5.0 mL/min | The rate at which the reactant solutions are pumped through the reactor. |

| Reactor Temperature | 50 - 100 °C | The temperature of the reaction coil to facilitate the formylation. |

| Residence Time | 5 - 20 minutes | The time the reactants spend in the heated zone of the reactor. |

| Pressure | 1 - 5 bar | The pressure within the flow system, often controlled by a back-pressure regulator. |

| Quenching Agent | Aqueous Sodium Acetate | A solution to neutralize the reaction and hydrolyze the intermediate to the final aldehyde. |

Principles of Green Chemistry in the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can be made more environmentally benign by applying these principles to traditional formylation methods like the Reimer-Tiemann reaction. The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols. wikipedia.org

Key areas for the application of green chemistry in this context include the choice of solvents, the nature of the reagents, and energy efficiency. The traditional Reimer-Tiemann reaction often utilizes chloroform, a toxic and environmentally harmful solvent. youtube.com Green chemistry encourages the use of safer, alternative solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even solvent-free conditions where possible. sigmaaldrich.comajrconline.org

Furthermore, the use of a strong base, typically sodium hydroxide, and the generation of byproducts are considerations. Research into alternative, milder bases and catalytic systems can improve the atom economy of the reaction, a key principle of green chemistry. Energy consumption can also be addressed by exploring alternative energy sources such as microwave irradiation or ultrasonication, which can often reduce reaction times and temperatures. ajrconline.org

The following interactive data table outlines the application of green chemistry principles to the formylation of a phenolic precursor to this compound.

Interactive Data Table: Application of Green Chemistry Principles to Phenol Formylation

| Green Chemistry Principle | Traditional Approach (e.g., Reimer-Tiemann) | Greener Alternative |

| Safer Solvents | Chloroform, Dichloromethane | Water, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), or solvent-free conditions. sigmaaldrich.comresearchgate.net |

| Atom Economy | Use of stoichiometric base (e.g., NaOH). | Catalytic methods, use of milder and more efficient bases. |

| Use of Renewable Feedstocks | Petrochemical-based solvents and reagents. | Bio-derived solvents like 2-MeTHF. sigmaaldrich.com |

| Design for Energy Efficiency | Conventional heating requiring prolonged reaction times. | Microwave irradiation or ultrasonic energy to reduce reaction time and energy input. ajrconline.org |

| Hazardous Substance Reduction | Use of toxic chloroform. | Exploration of alternative, less hazardous formylating agents. |

| Waste Prevention | Generation of chlorinated waste and salt byproducts. | Designing reactions with higher atom economy and recyclable catalysts. |

By integrating continuous flow technology and adhering to the principles of green chemistry, the synthesis of this compound and its precursors can be significantly improved in terms of efficiency, safety, and environmental impact. These modern synthetic methodologies represent a crucial step towards more sustainable chemical manufacturing.

Chemical Reactivity and Transformation Pathways of Methyl 3 Formyl 4 Isopropoxybenzoate

Reactivity of the Aldehyde Functionality (Formyl Group)

The formyl group is a primary site for a variety of chemical reactions, including reduction, oxidation, nucleophilic additions, and conversion to other functional groups.

The aldehyde functionality of Methyl 3-formyl-4-isopropoxybenzoate can be selectively reduced to a primary alcohol, yielding Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate. This transformation is a common and crucial step in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, specifically to reduce the aldehyde without affecting the methyl ester group.

Commonly used reducing agents for this purpose are metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for the reduction of aldehydes and ketones while typically leaving esters intact. openochem.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would reduce both the aldehyde and the ester; therefore, it is less suitable for this specific selective transformation. openochem.orgbritannica.com Catalytic hydrogenation can also be employed, using hydrogen gas in the presence of a transition metal catalyst such as palladium, platinum, or nickel. britannica.com

The general reaction is as follows: this compound + [Reducing Agent] → Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate

| Reagent | Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Typically in an alcoholic solvent (e.g., methanol (B129727), ethanol) at room temperature. | High selectivity for the aldehyde over the ester. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., diethyl ether, THF), followed by aqueous workup. | Non-selective; reduces both aldehyde and ester. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, transition metal catalyst (Pd, Pt, Ni), various solvents and pressures. | Can be selective, but conditions must be controlled to avoid reduction of the aromatic ring or ester. |

| Iron(II) Sulfide System (FeS-NH₄Cl-CH₃OH-H₂O) | A mild, neutral, and environmentally friendly system for the selective reduction of aldehydes. tandfonline.com | High selectivity for aldehydes; does not reduce ketones or C=C double bonds. tandfonline.com |

The formyl group can be readily oxidized to a carboxylic acid, which would transform this compound into 3-carboxy-4-isopropoxybenzoic acid methyl ester. A variety of oxidizing agents can accomplish this transformation. Aldehydes are generally easier to oxidize than alcohols or other functional groups. ncert.nic.in

Conventional methods often utilize stoichiometric amounts of oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. ncert.nic.in However, modern synthetic chemistry favors milder and more selective methods that minimize toxic byproducts. Reagents such as sodium chlorite (B76162) (NaClO₂) are known for their high chemoselectivity in converting aldehydes to carboxylic acids under mild conditions, tolerating other functional groups. dergipark.org.tr Other eco-friendly procedures use oxidants like Oxone in aqueous solutions. acs.org An efficient method for electron-rich aromatic aldehydes involves using an aqueous basic hydrogen peroxide system. researchgate.net Recently, potassium tert-butoxide has been identified as a novel oxygen source for the chemoselective oxidation of aromatic aldehydes.

| Oxidizing System | Conditions | Key Features |

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution. | Strong, non-selective oxidant. |

| Sodium Chlorite (NaClO₂) | Mildly acidic conditions (e.g., with a buffer), often with a chlorine scavenger. dergipark.org.tr | Highly chemoselective for aldehydes. dergipark.org.tr |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water or water-ethanol mixture. acs.org | Eco-friendly and effective. acs.org |

| Hydrogen Peroxide (H₂O₂) | Aqueous basic solution (e.g., with NaOH). researchgate.net | Effective for electron-rich aromatic aldehydes. researchgate.net |

| Potassium tert-butoxide (KOtBu) | Ambient conditions. | Acts as an oxygen source, high chemoselectivity. |

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. britannica.com This leads to a wide range of nucleophilic addition and condensation reactions.

Nucleophilic Addition: A key example is the addition of the cyanide ion (CN⁻), typically from sodium or potassium cyanide in a weakly acidic solution, to form a cyanohydrin (specifically, a hydroxynitrile). britannica.comchemguide.co.uk This reaction introduces a new carbon center and a hydroxyl group.

Condensation Reactions: Aromatic aldehydes, which lack α-hydrogens, are excellent substrates for various condensation reactions. chemicalnote.com

Aldol (B89426) Condensation: In a crossed or directed Aldol condensation, this compound can react with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. ncert.nic.in This forms a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated product.

Knoevenagel Condensation: This involves the reaction with active methylene (B1212753) compounds (e.g., malonic esters, cyanoacetates) in the presence of a weak base (like an amine). researchgate.net

Perkin Reaction: This condensation occurs with an acid anhydride (B1165640) and its corresponding sodium or potassium salt to produce an α,β-unsaturated carboxylic acid. chemicalnote.com

These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular structures.

The conversion of the formyl group to a nitrile group is a valuable transformation, leading to the synthesis of Methyl 3-cyano-4-isopropoxybenzoate. wipo.intgoogle.com This conversion increases the molecular complexity and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.govlibretexts.org

Several methods exist for this transformation:

Two-Step Process via Oxime: The most traditional method involves reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime intermediate. Subsequent dehydration of the aldoxime with reagents like acetic anhydride, thionyl chloride (SOCl₂), or phosphorus(V) oxide (P₄O₁₀) yields the nitrile. chemguide.co.uknih.gov

Direct Conversion: More modern, one-pot procedures are often preferred for their efficiency. A patented method describes the preparation of Methyl 3-cyano-4-isopropoxybenzoate by preparing the cyano group from the corresponding aldehyde group, highlighting an efficient and direct pathway suitable for large-scale production. wipo.intgoogle.com Other direct methods may use reagents like O-phenylhydroxylamine hydrochloride in aqueous solutions or ammonia (B1221849) and hydrogen peroxide in the presence of a transition metal catalyst. nih.govgoogle.com

The synthesis of Methyl 3-cyano-4-isopropoxybenzoate is a key step in the preparation of certain pharmaceutical compounds. tdcommons.org The resulting nitrile can then be hydrolyzed to form 3-cyano-4-isopropoxybenzoic acid. google.com

Reactivity of the Ester Moiety

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-formyl-4-isopropoxybenzoic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is the more common method for ester hydrolysis. chemguide.co.uk The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible because the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol by-product (methanol). chemguide.co.uk Acidification of the resulting carboxylate salt in a separate step is required to obtain the free carboxylic acid.

Step 1: this compound + NaOH(aq) → Sodium 3-formyl-4-isopropoxybenzoate + CH₃OH

Step 2: Sodium 3-formyl-4-isopropoxybenzoate + H₃O⁺ → 3-formyl-4-isopropoxybenzoic acid + Na⁺

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is heated under reflux with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk This reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used. chemguide.co.uk

| Hydrolysis Type | Reagents | Conditions | Key Characteristics |

| Base-Catalyzed (Saponification) | Aqueous NaOH or KOH | Heating under reflux. | Irreversible; yields a carboxylate salt, requiring a separate acidification step to get the carboxylic acid. chemguide.co.uk |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, excess H₂O | Heating under reflux. | Reversible equilibrium process; driven to completion by using excess water. chemguide.co.uk |

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alcohol portion of an ester with another alcohol. In the case of this compound, the methyl ester group (-COOCH₃) can undergo transesterification in the presence of another alcohol and a catalyst, which can be either an acid or a base. This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

For instance, reacting this compound with an alcohol such as ethanol (B145695) (C₂H₅OH) under acidic or basic conditions would be expected to yield Ethyl 3-formyl-4-isopropoxybenzoate and methanol (CH₃OH).

General Reaction Scheme for Transesterification: this compound + R-OH ⇌ Isopropyl 3-formyl-4-isopropoxybenzoate + CH₃OH

The efficiency and rate of this reaction are influenced by several factors, including the nature of the alcohol, the type and amount of catalyst, reaction temperature, and pressure.

Table 1: Hypothetical Transesterification Reactions of this compound

| Reactant Alcohol | Expected Product | Catalyst |

| Ethanol | Ethyl 3-formyl-4-isopropoxybenzoate | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) |

| Propanol | Propyl 3-formyl-4-isopropoxybenzoate | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) |

| Isopropanol (B130326) | Isopropyl 3-formyl-4-isopropoxybenzoate | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) |

This table is based on general principles of transesterification and represents expected outcomes rather than documented experimental results.

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is controlled by the directing and activating/deactivating effects of the existing substituents.

Isopropoxy group (-OCH(CH₃)₂): This is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Formyl group (-CHO): This is a deactivating group and is meta-directing because it withdraws electron density from the ring through both resonance and inductive effects.

Methyl ester group (-COOCH₃): This is also a deactivating group and is meta-directing due to its electron-withdrawing nature.

The positions on the aromatic ring are numbered starting from the carbon bearing the methyl ester group as position 1. Therefore, the substituents are at positions 1 (methyl ester), 3 (formyl), and 4 (isopropoxy). The positions available for substitution are 2, 5, and 6.

Electrophilic Aromatic Substitution Reactions

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | Methyl 3-formyl-5-nitro-4-isopropoxybenzoate |

| Br₂/FeBr₃ (Bromination) | Methyl 5-bromo-3-formyl-4-isopropoxybenzoate |

| SO₃/H₂SO₄ (Sulfonation) | Methyl 3-formyl-4-isopropoxy-5-sulfobenzoate |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Deactivated ring, reaction is unlikely to proceed |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | Deactivated ring, reaction is unlikely to proceed |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution and may not reflect actual experimental results.

Strategies for Further Substitution Pattern Diversification

To achieve different substitution patterns, multi-step synthetic strategies would be necessary. One approach involves the modification of existing functional groups to alter their directing effects. For example, the formyl group could be reduced to a hydroxymethyl group (-CH₂OH), which is a weakly activating, ortho, para-directing group. This transformation would alter the regioselectivity of a subsequent electrophilic aromatic substitution reaction.

Another strategy could involve nucleophilic aromatic substitution, although this typically requires the presence of a strong electron-withdrawing group and a good leaving group on the ring, which are not present in the starting molecule. However, functionalization of the ring through electrophilic substitution (e.g., nitration) could introduce such groups, opening up pathways for further diversification.

Methyl 3 Formyl 4 Isopropoxybenzoate As a Strategic Intermediate in the Synthesis of Complex Molecules

Role in the Synthesis of Biologically Relevant Scaffolds

The unique arrangement of functional groups in methyl 3-formyl-4-isopropoxybenzoate allows for its incorporation into a variety of biologically relevant scaffolds. The aldehyde and ester moieties, in particular, are amenable to a wide range of chemical modifications, enabling the construction of diverse molecular architectures.

While direct evidence for the use of this compound in synthesizing spirocyclic piperidine (B6355638) amide derivatives as ion channel modulators is not extensively documented in publicly available literature, its structural features make it a plausible precursor for such complex molecules. Aromatic aldehydes are common starting materials in the synthesis of piperidine derivatives. nih.gov The synthesis of spiro[isobenzofuran-piperidine] moieties, for example, has been achieved through the reaction of lithiated aromatic ethers with piperidones, followed by acid-catalyzed cyclization. nih.gov

The formyl group of this compound can participate in reactions such as the Mannich reaction or reductive amination, which are key steps in the formation of the piperidine ring. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide. This amide functionality is a common feature in many ion channel modulators.

Substituted benzaldehyde (B42025) derivatives have shown promise in the development of therapeutic agents for metabolic disorders. For instance, a related compound, methyl 3-formylbenzoate, has been utilized in the preparation of N-methyl-sulfonylhydrazone derivatives that have been investigated as potential anti-diabetic agents with good plasma stability. Although this is an isomer of the title compound, it highlights the potential of the formylbenzoate scaffold in this area of research. The formyl group can be derivatized to form various heterocyclic systems or other functional groups that may interact with biological targets relevant to metabolic diseases.

The chemical reactivity of this compound makes it a valuable starting material for a range of other bioactive molecules and advanced organic compounds. Substituted benzaldehydes are crucial in medicinal chemistry for the synthesis of derivatives like Schiff bases and chalcones, which are investigated for various therapeutic properties. nih.gov The formyl group can undergo condensation reactions with amines to form imines (Schiff bases), which are themselves versatile intermediates. nih.gov

Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the biological activity of the resulting molecules. The presence of the isopropoxy group, a moderately activating and ortho-, para-directing group, influences the regioselectivity of these substitutions.

Integration into Multistep Organic Synthesis Sequences

The utility of this compound is most evident in its integration into multistep synthetic routes. Its functional groups allow for sequential and chemoselective transformations. For example, the aldehyde can be selectively reduced to an alcohol or oxidized to a carboxylic acid, providing access to different classes of compounds. The ester can be hydrolyzed at a later stage to unmask a carboxylic acid for further functionalization, such as amide bond formation. This strategic protection and deprotection of reactive sites is a cornerstone of modern organic synthesis.

A hypothetical multistep synthesis could involve an initial reaction at the formyl group, followed by modification of the ester, and finally, substitution on the aromatic ring. The ability to perform these reactions in a controlled manner is crucial for the efficient construction of complex target molecules.

Design and Synthesis of Novel Derivatives and Analogues of this compound for Research

The core structure of this compound serves as a scaffold for the design and synthesis of novel derivatives and analogues for research purposes. By systematically modifying its functional groups, chemists can explore the structure-activity relationships of new compounds.

The formyl group is a key site for derivatization. A variety of chemical transformations can be applied to this group to generate a library of analogues with diverse functionalities.

Table 1: Key Reactions for the Modification of the Formyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone), or Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol (B145695) | Primary Alcohol |

| Reductive Amination | An amine (R-NH₂) and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) | Secondary or Tertiary Amine |

| Wittig Reaction | A phosphonium (B103445) ylide (Ph₃P=CHR) | Alkene |

| Aldol (B89426) Condensation | An enolate (from a ketone or aldehyde) under basic or acidic conditions | β-Hydroxy aldehyde or ketone |

| Knoevenagel Condensation | A compound with an active methylene (B1212753) group (e.g., malonic acid derivatives) with a base catalyst | α,β-Unsaturated system |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN, KCN) with acid | α-Hydroxy nitrile |

| Imine (Schiff Base) Formation | A primary amine (R-NH₂) with removal of water | Imine |

These modifications allow for the introduction of a wide range of chemical properties, from acidic and basic groups to lipophilic and hydrophilic moieties, enabling the fine-tuning of the pharmacological and physicochemical properties of the resulting molecules. This systematic approach is fundamental in the process of drug discovery and the development of new chemical probes for biological research.

Structural Variations of the Isopropoxy Ether and Methyl Ester

The isopropoxy and methyl ester groups of this compound offer significant opportunities for structural diversification, allowing for the fine-tuning of a target molecule's steric and electronic properties.

The isopropoxy group, an ether linkage, can be varied by employing different alcohols in the synthesis of this intermediate, starting from the precursor methyl 3-formyl-4-hydroxybenzoate. By reacting this precursor with a range of alkyl halides or other alkylating agents under Williamson ether synthesis conditions, a library of analogs with different alkoxy groups can be generated. For instance, the use of ethyl iodide, n-propyl bromide, or benzyl (B1604629) chloride would yield the corresponding ethoxy, n-propoxy, and benzyloxy derivatives. This modification can be crucial in modulating the lipophilicity and metabolic stability of the final product.

Similarly, the methyl ester can be readily transformed into a variety of other functional groups. Hydrolysis of the ester under basic or acidic conditions yields the corresponding carboxylic acid, 3-formyl-4-isopropoxybenzoic acid. This carboxylic acid is a key intermediate that can then be converted into a wide array of other esters through Fischer esterification with different alcohols. For example, reaction with ethanol, isopropanol (B130326), or tert-butanol (B103910) in the presence of an acid catalyst would produce the ethyl, isopropyl, and tert-butyl esters, respectively. Furthermore, the carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and other derivatives. A notable example, though on a related scaffold, is the synthesis of an adamantyl ester from 4-formylbenzoic acid, illustrating the feasibility of incorporating bulky and rigid groups at the ester position.

Table 1: Potential Structural Variations of the Isopropoxy Ether and Methyl Ester

| Starting Material | Reagent | Resulting Functional Group | Potential Product |

| Methyl 3-formyl-4-hydroxybenzoate | Ethyl iodide | Ethoxy ether | Methyl 3-formyl-4-ethoxybenzoate |

| Methyl 3-formyl-4-hydroxybenzoate | Benzyl chloride | Benzyloxy ether | Methyl 3-formyl-4-(benzyloxy)benzoate |

| This compound | NaOH, then H₃O⁺ | Carboxylic acid | 3-Formyl-4-isopropoxybenzoic acid |

| 3-Formyl-4-isopropoxybenzoic acid | Ethanol, H⁺ | Ethyl ester | Ethyl 3-formyl-4-isopropoxybenzoate |

| 3-Formyl-4-isopropoxybenzoic acid | Isopropanol, H⁺ | Isopropyl ester | Isopropyl 3-formyl-4-isopropoxybenzoate |

This table presents hypothetical, yet chemically plausible, structural variations based on standard organic transformations.

Exploration of Aromatic Ring Substitutions

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can further elaborate the molecular structure. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The isopropoxy group is an ortho, para-directing and activating group due to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance. Conversely, the formyl and methyl ester groups are meta-directing and deactivating groups because of their electron-withdrawing nature. In this specific substitution pattern, the positions on the aromatic ring are influenced by a combination of these effects.

Given the substitution pattern of this compound, the potential sites for electrophilic aromatic substitution are the carbons at positions 2, 5, and 6. The activating effect of the isopropoxy group at position 4 would direct incoming electrophiles to positions 3 and 5. However, position 3 is already occupied by the formyl group. Therefore, position 5 is a likely site for substitution. The deactivating and meta-directing effects of the formyl group at position 3 would direct incoming electrophiles to position 5. Similarly, the methyl ester at position 1 would also direct to position 5. The concerted directing effects of all three substituents strongly favor electrophilic substitution at the C5 position.

Common electrophilic aromatic substitution reactions that could be explored include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using bromine or chlorine in the presence of a Lewis acid catalyst to introduce a halogen atom (-Br, -Cl).

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst, although these reactions might be challenging due to the deactivating nature of the formyl and ester groups.

The introduction of these new functional groups opens up a plethora of possibilities for further synthetic transformations, enabling the construction of highly functionalized and complex molecules.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-formyl-4-isopropoxy-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-3-formyl-4-isopropoxybenzoate |

| Chlorination | Cl₂, AlCl₃ | Methyl 5-chloro-3-formyl-4-isopropoxybenzoate |

This table is based on the established principles of directing effects in electrophilic aromatic substitution.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Formyl 4 Isopropoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra would be the first step in the structural analysis of Methyl 3-formyl-4-isopropoxybenzoate.

¹H NMR: This technique would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons of the ester, the isopropoxy group's methine and methyl protons, and the aldehyde proton. The chemical shift (δ) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling constants (J).

¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. Distinct peaks would be expected for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, the methoxy carbon, and the carbons of the isopropoxy group. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on experimental results)

¹H NMR (in CDCl₃)| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~8.0 | d | 1H | Aromatic H |

| ~7.8 | dd | 1H | Aromatic H |

| ~7.0 | d | 1H | Aromatic H |

| ~4.7 | sept | 1H | Isopropoxy CH |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

¹³C NMR (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~190 | Aldehyde C=O |

| ~165 | Ester C=O |

| ~160 | Aromatic C-O |

| ~135 | Aromatic C |

| ~130 | Aromatic C |

| ~125 | Aromatic C |

| ~115 | Aromatic C |

| ~110 | Aromatic C |

| ~72 | Isopropoxy CH |

| ~52 | Methoxy (-OCH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the signals from one-dimensional NMR and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. For instance, it would show correlations between the aromatic protons and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular skeleton, for example, by showing correlations from the aldehyde proton to nearby aromatic carbons, and from the methoxy protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic strong absorption bands for the C=O stretching of the aldehyde and the ester, C-O stretching vibrations of the ester and ether linkages, and C-H stretching and bending vibrations of the aromatic ring and alkyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the carbonyl groups and the aromatic ring.

Hypothetical Vibrational Frequencies for this compound (Note: This data is illustrative and not based on experimental results)

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3000-2850 | C-H stretching (alkyl) |

| ~1720 | C=O stretching (ester) |

| ~1690 | C=O stretching (aldehyde) |

| ~1600, ~1500 | C=C stretching (aromatic) |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis (e.g., LC/MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

LC/MS (Liquid Chromatography-Mass Spectrometry): In a typical LC/MS experiment, the compound would first be ionized (e.g., by electrospray ionization, ESI). The mass spectrometer would then measure the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions would be produced. Analysis of these fragments can help to piece together the structure of the original molecule. Key fragmentation pathways for this compound would likely involve the loss of the methoxy group, the isopropoxy group, and the formyl group.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl groups. The position of the absorption maxima (λmax) can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This data would confirm the connectivity established by NMR and provide insight into the molecule's conformation and intermolecular interactions in the solid state.

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC, GC)

The purity of this compound is critical for its application, necessitating the use of high-resolution chromatographic techniques. These methods separate the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most probable and widely used technique for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.

For a compound of this nature, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of any potential impurities with differing polarities. Detection would most effectively be carried out using a UV detector, as the aromatic ring and carbonyl groups of the molecule are strong chromophores.

Illustrative HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Hypothetical Purity Analysis Data by HPLC:

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 3.5 | 0.5 | Impurity A |

| 2 | 8.2 | 99.2 | This compound |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity. The fundamental principles of separation remain the same as in HPLC, but the performance is markedly enhanced. A UPLC method for this compound would offer a more rapid and efficient assessment of purity, which is particularly advantageous for high-throughput screening or in-process control during synthesis.

Illustrative UPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% B to 90% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, would likely have sufficient volatility and thermal stability for GC analysis, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification.

In a typical GC method, the sample would be injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column, often coated with a nonpolar or moderately polar stationary phase, separates compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Illustrative GC Method Parameters:

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-400 m/z |

Hypothetical Purity Analysis Data by GC-MS:

| Retention Time (min) | Area (%) | Tentative Identity (based on MS) |

|---|---|---|

| 9.8 | 0.2 | Isopropyl iodide (synthesis precursor) |

| 12.5 | 99.6 | This compound |

These chromatographic methods are indispensable tools for ensuring the quality and purity of this compound, both in research and potential future applications. The selection of the specific technique would depend on the sample matrix, the required level of sensitivity, and the analytical throughput needs.

Computational Chemistry and Theoretical Investigations of Methyl 3 Formyl 4 Isopropoxybenzoate

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory has become a powerful tool for the theoretical investigation of organic compounds. For Methyl 3-formyl-4-isopropoxybenzoate, DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in characterizing its properties.

The initial step in computational analysis involves the geometric optimization of the molecular structure to find its most stable conformation (lowest energy state). DFT calculations have been used to determine the optimized molecular geometry of this compound. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The electronic properties, such as the distribution of electron density and molecular electrostatic potential, are also determined through these calculations.

A significant application of DFT is the prediction of various spectroscopic parameters. Theoretical calculations can simulate vibrational frequencies (FT-IR and FT-Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For Methyl 4-formyl-3-isopropoxybenzoate, a related isomer, a comprehensive spectroscopic analysis was performed using these methods. Conformational analysis, also performed through these computational methods, helps in identifying the most stable spatial arrangements of the atoms in the molecule, which is governed by the rotation around single bonds.

Molecular Reactivity and Stability Analysis

The reactivity and stability of a molecule are intrinsically linked to its electronic structure. Computational methods provide a framework to quantify these characteristics through various descriptors.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For the related compound Methyl 4-formyl-3-isopropoxybenzoate, the HOMO-LUMO energy gap was calculated to be 4.67 eV, which provides insight into its electronic stability.

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | 4.67 |

Note: Specific HOMO and LUMO energy values for this compound were not available in the searched sources, but the gap for a closely related isomer is provided for context.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Reactivity Descriptor | Definition |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ2 / (2η) |

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.233(3) |

| b (Å) | 7.789(2) |

| c (Å) | 13.564(4) |

| β (°) | 101.432(5) |

| V (ų) | 1162.0(6) |

| Z | 4 |

| Dc (g/cm³) | 1.275 |

In Silico Prediction of Synthetic Accessibility

The synthetic accessibility of a molecule is a critical parameter in drug discovery and chemical research, quantifying the ease or difficulty with which a compound can be synthesized in a laboratory setting. swissadme.chresearchgate.net In silico prediction methods provide a rapid, cost-effective way to evaluate this property for novel or virtual compounds, helping to prioritize molecules for synthesis. nih.gov These computational tools often calculate a "Synthetic Accessibility Score" (SA Score), which is derived from analyzing the structural features of the molecule and comparing them to the collective knowledge from large chemical databases. researchgate.net

One of the most widely recognized methods for this prediction is the fragment-based approach, which operates on the principle that molecules containing more common and simpler structural fragments are generally easier to synthesize. researchgate.netsemanticscholar.org This methodology involves deconstructing the target molecule into its constituent fragments and scoring them based on their frequency of occurrence in databases of known, readily available chemicals, such as PubChem. researchgate.netebi.ac.uk The individual fragment scores are then combined and adjusted with penalties for molecular complexity—such as the presence of many stereocenters, large rings, or non-standard ring fusions—to produce a final score. researchgate.netebi.ac.uk This score is typically normalized to a scale of 1 (very easy to synthesize) to 10 (very difficult to synthesize). swissadme.ch

For this compound, the synthetic accessibility has been evaluated using computational models that apply these principles. The analysis indicates that the compound is straightforward to synthesize. The calculated SA Score, as determined by predictive models like the one implemented in the SwissADME tool, which is based on the Ertl & Schuffenhauer methodology, reflects a low level of synthetic complexity. swissadme.chresearchgate.net This favorable score is attributed to its molecular structure, which is composed of common, commercially available building blocks and lacks significant stereochemical complexity or unusual ring systems.

The detailed results of the in silico analysis are presented below.

Table 1: Predicted Synthetic Accessibility of this compound

| Parameter | Prediction Algorithm | Predicted Value | Interpretation |

|---|

The score of 2.87 places this compound firmly in the "easy to synthesize" category on the 1-10 scale. swissadme.ch This prediction suggests that its synthesis can likely be achieved in a few high-yielding steps using standard organic chemistry reactions and readily obtainable starting materials. The molecular structure—a substituted benzene (B151609) ring with ester, aldehyde, and isopropoxy groups—is common in medicinal chemistry and fine chemical synthesis, further supporting the computational prediction of high synthetic feasibility.

Table of Mentioned Compounds

| Compound Name |

|---|

Future Research Directions and Academic Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Methyl 3-formyl-4-isopropoxybenzoate

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. Future investigations into the synthesis of this compound are likely to focus on improving upon classical methods and exploring innovative catalytic systems.

A primary and logical synthetic route would involve the O-alkylation of Methyl 3-formyl-4-hydroxybenzoate. The Williamson ether synthesis is a classic and reliable method for this transformation. masterorganicchemistry.comkhanacademy.org This reaction would involve deprotonating the phenolic hydroxyl group of the starting material with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Table 1: Proposed Williamson Ether Synthesis for this compound

| Step | Description | Reagents |

| 1. Deprotonation | Formation of a sodium phenoxide intermediate from Methyl 3-formyl-4-hydroxybenzoate. | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile (B52724). |

| 2. Nucleophilic Substitution | The phenoxide attacks the isopropyl halide in an SN2 reaction to form the ether linkage. | 2-Bromopropane or 2-Iodopropane. |

Future research would aim to optimize this process for sustainability. This could include:

Phase-Transfer Catalysis: Employing phase-transfer catalysts to facilitate the reaction in a biphasic system, which can simplify product isolation and minimize the use of volatile organic solvents.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, potentially leading to higher yields and reduced reaction times.

Green Solvents: Investigating the use of more environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, to replace traditional polar aprotic solvents.

Another avenue of exploration could be the direct isopropoxylation of a suitable precursor, though this would likely be more challenging in terms of regioselectivity.

Discovery of Unprecedented Chemical Transformations and Applications

The unique combination of a formyl, ester, and isopropoxy group on a benzene (B151609) ring provides this compound with a rich reactive profile. The aldehyde and ester functionalities are common handles in organic synthesis, but the presence of the bulky isopropoxy group could lead to novel reactivity and applications. noaa.gov

Future research could explore:

Novel Condensation Reactions: While the formyl group is expected to undergo typical reactions like Wittig olefination, aldol (B89426) condensation, and the formation of Schiff bases, the steric hindrance from the adjacent isopropoxy group could influence the stereoselectivity and reaction kinetics of these transformations.

Oxidation and Reduction: The selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol are standard transformations. Research could focus on developing highly selective catalytic systems that operate under mild conditions and are tolerant of the other functional groups.

Metal-Catalyzed Cross-Coupling: Derivatization of the aromatic ring (e.g., through halogenation) could create substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The electronic effect of the isopropoxy group would be a key parameter in these reactions.

Expanding the Utility of this compound in Complex Molecule Synthesis

As a multifunctional building block, this compound holds significant potential for the synthesis of complex organic molecules, particularly pharmaceuticals and natural products. Its substituted benzaldehyde (B42025) structure is a common motif in biologically active compounds.

Future work could focus on its use as a key intermediate in:

Heterocycle Synthesis: The formyl group is a versatile precursor for constructing a wide variety of heterocyclic rings (e.g., pyrimidines, quinolines, and benzodiazepines) through condensation reactions with appropriate dinucleophiles.

Multi-Component Reactions: Designing novel multi-component reactions where this compound serves as a key reactant could provide rapid access to molecular complexity from simple starting materials.

Total Synthesis: The compound could be employed as a strategic fragment in the total synthesis of complex natural products that feature a substituted aromatic core.

In-depth Mechanistic Studies of Key Reactions Involving the Compound

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research should include detailed mechanistic studies of reactions involving this compound.

Key areas for investigation would be:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to elucidate the factors controlling the reaction's efficiency.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate structures. This can provide insights into the regioselectivity and stereoselectivity observed experimentally and predict the feasibility of new transformations.

Isotopic Labeling Studies: Employing isotopically labeled reagents to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For instance, studying the mechanism of formylation on a related precursor can shed light on the directing effects of the substituents.

Potential Contributions to Interdisciplinary Research Fields Beyond Traditional Organic Synthesis

The unique structural features of this compound suggest potential applications in fields beyond traditional synthesis.

Medicinal Chemistry: Substituted benzaldehydes are important scaffolds in drug discovery. The isopropoxy group can enhance lipophilicity, potentially improving a drug candidate's pharmacokinetic properties. Future research could involve synthesizing a library of derivatives based on this core structure for screening against various biological targets, such as enzymes or receptors.

Materials Science: The aromatic core and functional groups could be incorporated into polymers or metal-organic frameworks (MOFs). The aldehyde functionality could be used for post-synthetic modification of materials, allowing for the covalent attachment of other molecules to tune the material's properties for applications in sensing, catalysis, or gas storage.

Chemical Biology: The aldehyde group can react with specific amino acid residues on proteins, making it a potential tool for developing chemical probes or covalent inhibitors to study biological processes.

Q & A

Q. What are the key considerations for synthesizing Methyl 3-formyl-4-isopropoxybenzoate with high purity?

- Methodological Answer : Synthesis requires precise control over reaction conditions to avoid side reactions. For example, the formyl group (common in aromatic aldehydes) is sensitive to oxidation, so inert atmospheres (e.g., nitrogen) and low temperatures are recommended . Ortho-substituents (e.g., isopropoxy groups) can sterically hinder reactions, necessitating catalysts like DMAP (4-dimethylaminopyridine) to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via -NMR (to confirm formyl proton at ~10 ppm) and HPLC (≥99% purity) are critical .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm the formyl proton (δ ~9.8–10.2 ppm) and isopropoxy group (δ ~1.3 ppm for CH, δ ~4.6 ppm for OCH).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 252.1002 (CHO).

- FTIR : Detect C=O stretching (~1700 cm) for both ester and formyl groups.

Cross-reference with databases like NIST Chemistry WebBook for spectral matches .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the formyl group in this compound?

- Methodological Answer : The formyl group’s electrophilicity makes it prone to nucleophilic attack. To direct reactivity:

- Protection : Convert the formyl group to a less reactive acetal (e.g., dimethyl acetal using trimethyl orthoformate) before modifying other sites .

- Regioselective Catalysis : Use Pd-mediated cross-coupling to target the isopropoxy group without affecting the formyl moiety .

Monitor intermediates via LC-MS to identify undesired byproducts (e.g., over-oxidation to carboxylic acid) .

Q. How does the isopropoxy substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies (pH 1–12, 25–60°C) show:

- Acidic Conditions : Ester hydrolysis accelerates (t < 24 hrs at pH 1), forming 3-formyl-4-isopropoxybenzoic acid.

- Basic Conditions : Isopropoxy group undergoes nucleophilic displacement (e.g., with OH) at pH >10.

Use accelerated stability testing (ICH Q1A guidelines) and quantify degradation products via UPLC-PDA .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Common impurities include:

- Process-Related : Residual starting materials (e.g., 4-isopropoxy-3-methylbenzoate).

- Degradants : Oxidized formyl group (e.g., carboxylic acid derivative).

Employ HPLC with charged aerosol detection (CAD) for non-UV-active impurities and LC-QTOF for structural elucidation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound analogs?

- Methodological Answer : Variations in yields (e.g., 40–75%) often stem from:

- Reagent Purity : Lower-grade aldehydes reduce formylation efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

Replicate protocols using standardized reagents (e.g., USP-grade) and compare kinetic data (reaction progress via in-situ IR) .

Applications in Drug Development

Q. How can this compound serve as a precursor for prodrug design?

- Methodological Answer : The formyl group can be converted to hydrazones or oximes for pH-sensitive prodrugs. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.